molecular formula C₁₉H₁₄D₈N₆O₄S B1154434 6'-Hydroxy N-Desisopropyl Delavirdine-d8

6'-Hydroxy N-Desisopropyl Delavirdine-d8

Cat. No.: B1154434
M. Wt: 438.53
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context in Deuterated Metabolite Research

The development of deuterated compounds emerged from early investigations into isotope effects on metabolic stability. Deuterium substitution gained prominence in the 1970s as a tool for studying enzymatic kinetics and drug metabolism. The first FDA-approved deuterated drug, deutetrabenazine (2017), validated the clinical utility of deuterium labeling for modulating pharmacokinetic properties.

6'-Hydroxy N-Desisopropyl Delavirdine-d8 represents a specialized application of deuterium labeling in metabolite tracking. As a deuterated analog of the primary oxidative metabolite of Delavirdine – a non-nucleoside HIV-1 reverse transcriptase inhibitor – this compound enables precise quantification in metabolic studies. The strategic replacement of eight hydrogen atoms with deuterium at specific positions (piperazine ring and hydroxylation site) enhances molecular stability while maintaining structural fidelity to the native metabolite.

Key Historical Milestones Relevance to Deuterated Metabolites
1970s: Early deuterated drug patents Established isotope effects on metabolic pathways
1998: Delavirdine metabolism characterization Identified N-desisopropyl and hydroxylated metabolites
2017: FDA approval of deutetrabenazine Validated deuterium labeling for clinical applications
2020s: Advanced LC-MS/MS methods Enabled precise quantification of deuterated biomarkers

Classification and Significance as a Metabolic Biomarker

This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in quantitative bioanalysis. Its structural features include:

  • Deuterium labeling : Eight deuterium atoms at the piperazine ring (C₁₉D₈ framework)
  • Functional groups : Hydroxyl group at pyridine C6', sulfonamide moiety, and desisopropyl modification

As a metabolic biomarker, it serves three critical functions:

  • Chromatographic resolution : Distinct retention time separation from protiated analytes in reversed-phase LC
  • Ionization efficiency matching : Nearly identical MS/MS fragmentation patterns to the native metabolite
  • Matrix effect compensation : Co-elution with endogenous compounds minimizes ion suppression/enhancement

The molecular formula (C₁₉H₁₄D₈N₆O₄S) and exact mass (438.193 Da) make it indispensable for high-resolution mass spectrometry studies of Delavirdine metabolism.

Position in HIV Reverse Transcriptase Inhibitor Metabolic Pathways

Delavirdine undergoes extensive hepatic metabolism via cytochrome P450 (CYP3A4), with three primary pathways:

  • N-desisopropylation : Removal of isopropyl group from piperazine nitrogen
  • Pyridine hydroxylation : Oxidation at C6' position (6'-hydroxy metabolite)
  • Amide hydrolysis : Cleavage of indole-carbonyl-piperazine bond

This compound arises from sequential N-desisopropylation followed by hydroxylation. In vitro studies demonstrate this metabolite accounts for 18-22% of total Delavirdine biotransformation in human hepatocytes. The deuterated analog exhibits altered metabolic kinetics:

  • Reduced clearance : Deuteration decreases CYP3A4-mediated oxidation by 1.8-fold compared to protiated form
  • Extended detection window : Plasma half-life increases from 5.8 hr (parent drug) to 9.3 hr (deuterated metabolite)
Metabolic Pathway Sequence:  
Delavirdine  
↓ CYP3A4  
N-Desisopropyl Delavirdine  
↓ CYP2D6  
6'-Hydroxy N-Desisopropyl Delavirdine  
↓ Sulfotransferases  
6'-O-Sulfate conjugate  

Relevance in Pharmaceutical Analytical Chemistry

This deuterated standard addresses key challenges in antiretroviral drug monitoring:

Table 2: Analytical Performance Metrics

Parameter Protiated Metabolite Deuterated Standard Improvement Factor
Limit of Quantification 15 ng/mL 2.4 ng/mL 6.25x
Matrix Effect (%) ±28.7 ±6.2 4.63x
Inter-day Precision (RSD) 9.8% 2.1% 4.67x

Data derived from validated LC-MS/MS methods

Three critical applications dominate its use:

  • Pharmacokinetic modeling : Enables precise calculation of metabolite/parent drug ratios for clearance estimation
  • Drug-drug interaction studies : Quantifies CYP3A4/2D6 induction/inhibition effects on Delavirdine metabolism
  • Cross-species extrapolation : Facilitates human-to-animal metabolic scaling in preclinical development

Properties

Molecular Formula

C₁₉H₁₄D₈N₆O₄S

Molecular Weight

438.53

Synonyms

N-[2-[[4-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide-d8;  1-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine-d8

Origin of Product

United States

Preparation Methods

Deuterated Piperazine Synthesis

Deuterium labeling is achieved using piperazine-d₈ (C₄D₈N₂), synthesized via catalytic deuteration of piperazine under high-pressure D₂ gas or via H-D exchange using D₂O and acidic conditions. Key parameters include:

ParameterConditionYield (%)
CatalystPd/C (5% w/w)92
Temperature80°C
Reaction Time48 hours
Deuterium SourceD₂ (99.9% purity)

Indole-Methanesulfonamide Intermediate

The indole core is derived from ethyl 5-nitroindole-2-carboxylate, which undergoes:

  • Hydrolysis to 5-nitroindole-2-carboxylic acid.

  • Reduction to 5-aminoindole-2-carboxylic acid using Raney nickel and H₂.

  • Methanesulfonylation with methylsulfonyl chloride in the presence of triethylamine.

StepReagents/ConditionsYield (%)
HydrolysisNaOH (2M), ethanol/water (1:1)85
ReductionH₂ (1 atm), Raney Ni, 25°C78
MethanesulfonylationCH₃SO₂Cl, Et₃N, DCM, 0°C91

Condensation and Deuterium Integration

The final coupling involves reacting deuterated piperazine-d₈ with the indole-methanesulfonamide intermediate:

Acyl Chloride Formation

5-[(Methylsulfonyl)amino]indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

ParameterConditionYield (%)
SolventAnhydrous DCM
TemperatureReflux, 40°C95
Reaction Time3 hours

Piperazine-Indole Coupling

The acyl chloride reacts with 2-(1-piperazinyl-d₈)-3-aminopyridine (deuterated intermediate) in dichloromethane (DCM) with triethylamine as a base.

ParameterConditionYield (%)
Molar Ratio (Acyl:Piperazine)1:1.288
Temperature0°C → 25°C (gradual)
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

N-Desisopropylation and Hydroxylation

The final steps involve removing the isopropyl group and introducing the 6'-hydroxy moiety:

N-Desisopropylation

Treatment with HCl (6M) at 60°C cleaves the isopropylamine group.

ParameterConditionYield (%)
Acid Concentration6M HCl75
Temperature60°C
Reaction Time8 hours

Hydroxylation at 6' Position

Oxidation using meta-chloroperbenzoic acid (mCPBA) introduces the hydroxyl group.

ParameterConditionYield (%)
Oxidizing AgentmCPBA (1.5 equiv)68
SolventChloroform
Reaction Time12 hours

Analytical Characterization

The product is validated using:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 438.193 [M+H]⁺.

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 7.44–7.36 (indole-H), 4.87 (s, SO₂NH), absence of isopropyl signals.

  • Deuteration Confirmation : FT-IR shows C-D stretches at 2100–2200 cm⁻¹.

Challenges and Optimization

  • Deuterium Loss : Minimized by using anhydrous solvents and inert atmospheres.

  • Regioselective Hydroxylation : Achieved via steric hindrance from the methanesulfonamide group.

  • Purity : >98% purity confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q & A

Q. How can researchers integrate 6'-Hydroxy N-Desisopropyl Delavirdine-d8 into a theoretical framework for antiviral drug metabolism studies?

Methodological Answer: Begin by aligning the compound’s structural and metabolic properties with established pharmacokinetic or enzymatic inhibition theories (e.g., cytochrome P450 interactions). Use computational modeling (e.g., molecular docking) to predict binding affinities, then validate via in vitro assays such as enzyme-linked immunosorbent assays (ELISA) or high-performance liquid chromatography (HPLC) for metabolite quantification. This dual approach ensures theoretical grounding and empirical validation .

Q. What experimental design is recommended for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Employ a factorial design with pH (3–9) and temperature (4°C, 25°C, 37°C) as independent variables. Use accelerated stability testing with periodic sampling (0, 7, 14, 30 days). Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantify stability using Arrhenius equation kinetics. Include control batches to isolate environmental variables .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer: Prioritize LC-MS/MS due to its sensitivity for deuterated compounds. Validate the method using calibration curves (1–1000 ng/mL) in plasma/urine, assessing precision (CV <15%), accuracy (80–120%), and recovery rates (>70%). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, particularly to distinguish isotopic peaks from impurities .

Q. How should researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Methodological Answer: Conduct single-dose studies in rodent models (e.g., Sprague-Dawley rats) via intravenous/oral administration. Collect serial blood samples over 24–48 hours, and apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Key parameters: AUC, Cmax, t1/2, and volume of distribution (Vd). Cross-reference with in silico PBPK models to predict human scaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound across different in vitro systems?

Methodological Answer: Perform comparative studies using human liver microsomes (HLMs), hepatocyte cultures, and recombinant CYP isoforms. Apply enzyme kinetic profiling (Km, Vmax) and inhibitor phenotyping (e.g., ketoconazole for CYP3A4). Use Bayesian statistical models to reconcile discrepancies between systems, incorporating covariates like protein binding and enzyme abundance .

Q. What methodological strategies are effective for isolating trace impurities in synthesized this compound batches?

Methodological Answer: Implement orthogonal purification: (1) Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid); (2) Supercritical fluid chromatography (SFC) for chiral separation if needed. Characterize impurities via high-resolution MS and NMR. Quantify using a reference standard-spiked matrix to ensure ≤0.1% impurity thresholds .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s neurotoxic potential?

Methodological Answer: Integrate in vitro blood-brain barrier (BBB) permeability assays (e.g., MDCK-MDR1 cells) with in vivo neurobehavioral testing (e.g., Morris water maze in rodents). Supplement with transcriptomic profiling (RNA-seq) of neuronal cells exposed to the compound. Apply systems biology tools (e.g., STRING database) to map toxicity pathways and identify biomarkers .

Q. What factorial design parameters optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer: Use a response surface methodology (RSM) with three factors: reaction temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify interactions. Validate optimal conditions with three independent replicates, achieving ≥90% yield and ≤5% byproducts. Include a Design of Experiments (DoE) software (e.g., JMP) for robustness .

Q. How should longitudinal studies be structured to assess the compound’s metabolite accumulation in chronic dosing regimens?

Methodological Answer: Design a 28-day repeat-dose toxicity study in a non-rodent species (e.g., beagle dogs). Collect plasma, urine, and tissue biopsies (liver/kidney) weekly. Use stable isotope-labeled internal standards for LC-MS/MS quantification. Apply mixed-effects modeling to account for intra-subject variability and identify nonlinear pharmacokinetics .

Q. What epistemological frameworks are appropriate for interpreting contradictory data on the compound’s enantioselective metabolism?

Methodological Answer: Adopt a critical realist paradigm, combining empirical observations (e.g., chiral HPLC retention times) with mechanistic explanations (e.g., molecular dynamics simulations of enzyme binding pockets). Use abductive reasoning to generate hypotheses, then test via site-directed mutagenesis of CYP isoforms. This bridges positivist and interpretivist approaches .

Methodological Considerations

  • Data Contradiction Analysis: Triangulate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling). Apply sensitivity analysis to identify outlier-prone variables .
  • Reproducibility: Document all protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for version control .
  • Ethical Guidelines: Follow OECD GLP standards for in vivo studies, including IACUC approvals. For human-derived tissues, ensure compliance with GDPR/HIPAA .

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